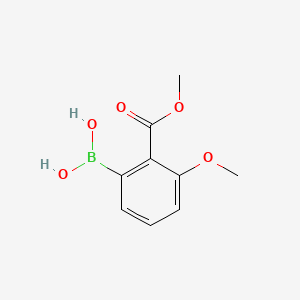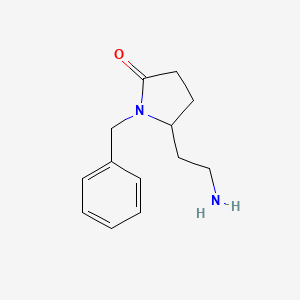
2,3-Dichlorotoluene-4,5,6-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichlorotoluene-4,5,6-d3 is a deuterated derivative of 2,3-dichlorotoluene, where three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is often used as a stable isotope-labeled standard in various analytical applications, particularly in mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichlorotoluene-4,5,6-d3 typically involves the chlorination of toluene followed by deuteration. The process can be summarized as follows:
Chlorination: Toluene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 2,3-dichlorotoluene.
Deuteration: The 2,3-dichlorotoluene is then subjected to deuteration using deuterium gas or deuterated reagents under specific conditions to replace the hydrogen atoms in the methyl group with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Catalytic Chlorination: Utilizing a directional chlorination catalyst to ensure selective chlorination at the 2 and 3 positions.
Deuteration: Employing deuterium gas in a controlled environment to achieve high purity and yield of the deuterated product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dichlorotoluene-4,5,6-d3 can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other groups such as hydroxyl or amino groups.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia under reflux conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of 2,3-dihydroxytoluene or 2,3-diaminotoluene.
Oxidation: Formation of 2,3-dichlorobenzoic acid or 2,3-dichlorobenzaldehyde.
Reduction: Formation of 2-chlorotoluene or toluene.
Wissenschaftliche Forschungsanwendungen
2,3-Dichlorotoluene-4,5,6-d3 is used in various scientific research applications:
Analytical Chemistry: As a stable isotope-labeled standard in mass spectrometry for the quantification of 2,3-dichlorotoluene in complex mixtures.
Environmental Studies: To trace the environmental fate and transport of chlorinated toluenes.
Pharmaceutical Research: In the synthesis of deuterated drugs to study their metabolic pathways and improve their pharmacokinetic properties.
Industrial Applications: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes
Wirkmechanismus
The mechanism of action of 2,3-Dichlorotoluene-4,5,6-d3 involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichlorotoluene: The non-deuterated version of the compound.
2,6-Dichlorotoluene: Another isomer with chlorine atoms at the 2 and 6 positions.
2,4-Dichlorotoluene: An isomer with chlorine atoms at the 2 and 4 positions.
Uniqueness
2,3-Dichlorotoluene-4,5,6-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful as an isotopic standard in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracing in various studies .
Eigenschaften
IUPAC Name |
1,2-dichloro-3,4,5-trideuterio-6-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3/i2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLKCPXYBLCEKC-NRUYWUNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














